molecular formula C11H12ClN5O B12741418 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide CAS No. 81016-56-0

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide

Cat. No.: B12741418
CAS No.: 81016-56-0
M. Wt: 265.70 g/mol
InChI Key: QGXMGKAXJKCBLX-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with 3-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a chlorophenyl hydrazide moiety makes it a versatile compound for various applications .

Properties

CAS No.

81016-56-0

Molecular Formula

C11H12ClN5O

Molecular Weight

265.70 g/mol

IUPAC Name

4-amino-N'-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-4-2-3-7(12)5-8/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18)

InChI Key

QGXMGKAXJKCBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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